molecular formula C5H8N4O B13099729 4,5-Diamino-3-methyl-6-oxopyrimidine CAS No. 824-27-1

4,5-Diamino-3-methyl-6-oxopyrimidine

Katalognummer: B13099729
CAS-Nummer: 824-27-1
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: HRAAOQLDXBMDJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Diamino-3-methyl-6-oxopyrimidine is a heterocyclic organic compound with the molecular formula C5H8N4O. This compound is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of amino groups at positions 4 and 5, along with a methyl group at position 3 and a keto group at position 6, makes this compound unique and significant in various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diamino-3-methyl-6-oxopyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyluracil with ammonia or amines, which introduces the amino groups at positions 4 and 5. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Diamino-3-methyl-6-oxopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4,5-Diamino-3-methyl-6-oxopyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 4,5-Diamino-3-methyl-6-oxopyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Diamino-6-hydroxypyrimidine
  • 4,6-Diamino-2-methylpyrimidine
  • 5,6-Diamino-1-methylpyrimidin-4-one

Comparison: 4,5-Diamino-3-methyl-6-oxopyrimidine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique properties that make it valuable in specific applications, such as its enhanced ability to form hydrogen bonds and participate in nucleophilic substitution reactions.

Eigenschaften

CAS-Nummer

824-27-1

Molekularformel

C5H8N4O

Molekulargewicht

140.14 g/mol

IUPAC-Name

5,6-diamino-1-methylpyrimidin-4-one

InChI

InChI=1S/C5H8N4O/c1-9-2-8-5(10)3(6)4(9)7/h2H,6-7H2,1H3

InChI-Schlüssel

HRAAOQLDXBMDJS-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC(=O)C(=C1N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.